Cas no 2228629-72-7 (4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine)
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine
- EN300-1935163
- 2228629-72-7
-
- Inchi: 1S/C11H16BrNO2/c1-11(2,7-12)8-5-10(15-4)13-6-9(8)14-3/h5-6H,7H2,1-4H3
- InChI Key: MIXZAIPWFIBVEZ-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)C1=CC(=NC=C1OC)OC
Computed Properties
- Exact Mass: 273.03644g/mol
- Monoisotopic Mass: 273.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 31.4Ų
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1935163-0.05g |
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine |
2228629-72-7 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1935163-0.1g |
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine |
2228629-72-7 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1935163-0.25g |
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine |
2228629-72-7 | 0.25g |
$1235.0 | 2023-09-17 | ||
| Enamine | EN300-1935163-0.5g |
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine |
2228629-72-7 | 0.5g |
$1289.0 | 2023-09-17 | ||
| Enamine | EN300-1935163-1.0g |
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine |
2228629-72-7 | 1g |
$1343.0 | 2023-05-31 | ||
| Enamine | EN300-1935163-2.5g |
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine |
2228629-72-7 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1935163-5.0g |
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine |
2228629-72-7 | 5g |
$3894.0 | 2023-05-31 | ||
| Enamine | EN300-1935163-10.0g |
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine |
2228629-72-7 | 10g |
$5774.0 | 2023-05-31 | ||
| Enamine | EN300-1935163-1g |
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine |
2228629-72-7 | 1g |
$1343.0 | 2023-09-17 | ||
| Enamine | EN300-1935163-5g |
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine |
2228629-72-7 | 5g |
$3894.0 | 2023-09-17 |
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine
Introduction to 4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine (CAS No. 2228629-72-7)
4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine (CAS No. 2228629-72-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a pyridine core substituted with bromo and methoxy functional groups, presents a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and methyl groups on the propyl side chain enhances its reactivity, making it particularly useful in cross-coupling reactions and as a precursor for more complex heterocyclic systems.
The pyridine scaffold is one of the most widely studied heterocyclic structures in medicinal chemistry due to its prevalence in numerous pharmacologically active agents. The dimethoxy substitution at the 2- and 5-positions introduces electron-donating effects, which can modulate the electronic properties of the ring and influence its interactions with biological targets. Additionally, the 1-bromo-2-methylpropan-2-yl side chain provides a versatile handle for further functionalization, enabling chemists to explore diverse structural modifications.
In recent years, there has been growing interest in developing novel pyridine derivatives as potential therapeutic agents. These compounds have shown promise in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer therapies. The structural features of 4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine make it an attractive candidate for further exploration in drug discovery programs. Its ability to serve as a building block for more complex molecules has been leveraged in several synthetic strategies aimed at identifying new lead compounds.
One of the most compelling aspects of this compound is its utility in transition metal-catalyzed cross-coupling reactions. The bromine atom at the 1-position allows for palladium-mediated coupling with various nucleophiles, such as aryl halides or alkynes, facilitating the construction of larger and more intricate molecular frameworks. This reactivity has been exploited in the synthesis of biaryl structures and other complex heterocycles that are prevalent in natural products and pharmaceuticals.
The dimethoxy substituents on the pyridine ring not only enhance its solubility in polar organic solvents but also influence its electronic properties, making it a suitable candidate for further derivatization. Researchers have utilized these methoxy groups to introduce additional functional handles or to modulate binding interactions with biological targets. For instance, the electron-rich nature of the dimethoxy-pyridine core can enhance interactions with positively charged residues in protein binding pockets, potentially improving binding affinity and selectivity.
Recent studies have highlighted the potential of 4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine as a precursor for developing kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are frequently targeted by small-molecule drugs. The pyridine scaffold is a common motif in kinase inhibitors due to its ability to interact with key residues in the ATP-binding pocket. By incorporating this compound into drug design strategies, researchers aim to identify novel inhibitors with improved potency and selectivity.
The synthesis of 4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include bromination reactions to introduce the bromo substituent at the desired position, followed by methylation to install the dimethoxy groups. The propyl side chain is typically introduced through nucleophilic substitution or other coupling reactions that exploit the reactivity of the bromo group.
The compound's stability under various reaction conditions makes it a reliable intermediate for synthetic applications. However, care must be taken during storage and handling to prevent degradation due to exposure to light or moisture. In laboratory settings, it is typically stored under inert conditions to maintain its integrity.
From a medicinal chemistry perspective, 4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine represents an important tool for exploring new chemical space. Its unique structural features offer opportunities for designing molecules with tailored biological activities. As research in this area continues to advance, it is likely that this compound will play an increasingly significant role in the development of next-generation pharmaceuticals.
The growing interest in heterocyclic chemistry underscores the importance of compounds like 4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine in drug discovery efforts. The ability to efficiently synthesize and functionalize these molecules has opened up new avenues for therapeutic innovation. By leveraging their structural diversity and reactivity profiles, chemists can design molecules that target specific disease pathways with high precision.
In conclusion,4-(1-bromo-2-methylpropan-2-yl)-2,5-dimethoxypyridine (CAS No. 2228629-72-7) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration in drug discovery programs aimed at identifying novel therapeutic agents.
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